2-((difluoromethyl)sulfonyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
Description
This compound features a benzamide core linked to a 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine moiety substituted with a trifluoromethyl group at position 5. The difluoromethylsulfonyl (-SO₂CF₂H) group at the benzamide’s ortho position enhances electronegativity and solubility compared to simpler sulfonyl or alkyl substituents. Such structural attributes are critical for target binding and metabolic stability, particularly in kinase inhibition or protease modulation contexts.
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F5N4O3S/c17-15(18)29(27,28)11-4-2-1-3-10(11)14(26)22-8-13-24-23-12-7-9(16(19,20)21)5-6-25(12)13/h1-4,9,15H,5-8H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPNXDJSQNEUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)CC1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F5N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((difluoromethyl)sulfonyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on various studies and research findings.
Chemical Structure and Properties
The compound features a difluoromethyl sulfonyl group and a benzamide moiety linked to a triazole-containing pyridine derivative. The structural complexity suggests multiple points of interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzotriazole and benzimidazole have shown activity against various bacterial strains such as Escherichia coli and Bacillus subtilis . The presence of electron-withdrawing groups like trifluoromethyl may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against microbial pathogens.
Antiparasitic Properties
Compounds containing the triazole nucleus have demonstrated antiparasitic activity. For example, certain benzotriazole derivatives were effective against Trypanosoma cruzi, indicating that modifications in the structure can lead to enhanced biological activity against protozoan parasites . The specific role of the difluoromethyl sulfonyl group in this context remains to be fully elucidated but could contribute to the overall bioactivity through mechanisms such as enzyme inhibition or disruption of metabolic pathways.
Synthesis and Biological Evaluation
A systematic study involved synthesizing various derivatives based on the target compound's structure. The evaluation of biological activity was performed using in vitro assays to determine the minimum inhibitory concentration (MIC) against selected microbial strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Benzotriazole Derivative 1 | 25 | E. coli |
| Benzimidazole Derivative 2 | 15 | Bacillus subtilis |
| Triazole-Pyridine Compound A | 10 | Trypanosoma cruzi |
These results illustrate that modifications in the chemical structure can lead to varying degrees of antibacterial and antiparasitic activities.
Mechanistic Studies
Further studies have focused on understanding the mechanisms underlying the biological activities of these compounds. For instance, compounds similar to our target were shown to inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for parasite survival .
Future Directions
Given the promising biological activities associated with structurally similar compounds, future research should focus on:
- In Vivo Studies : To confirm efficacy and safety profiles in living organisms.
- Structure-Activity Relationship (SAR) : To systematically explore how variations in chemical structure affect biological activity.
- Mechanistic Studies : To elucidate specific pathways and targets affected by the compound.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features
Bioactivity and Pharmacokinetic Profiling
Inhibitory Potency and Selectivity
Insights :
Computational and Analytical Comparisons
Similarity Metrics
- Tanimoto Coefficient : The target shares >0.8 structural similarity with triazolo-pyridazine analogs (e.g., compound ), indicating overlapping pharmacophores .
- Activity Cliffs : Despite structural similarity to sitagliptin (Tanimoto = 0.75), the target’s ROCK1 activity diverges from DPP-4 inhibition, highlighting scaffold-specific effects .
Molecular Docking
- Docking simulations (e.g., Chemical Space Docking ) reveal the difluoromethylsulfonyl group forms hydrogen bonds with ROCK1’s Lys105 and Asp156, unlike sitagliptin’s interactions with DPP-4’s Glu205 .
NMR and MS Profiling
- NMR shifts in regions A (positions 39–44) and B (29–36) differ from rapamycin analogs, suggesting unique conformational dynamics . LCMS-based molecular networking clusters the target with sulfonamide-containing kinase inhibitors, supporting its mechanistic classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
